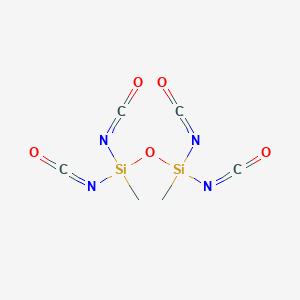
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is an organosilicon compound with the molecular formula C6H6N4O5Si2. This compound is characterized by the presence of isocyanate groups attached to a disiloxane backbone, making it a versatile chemical in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
化学反応の分析
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate groups.
Major Products Formed
The major products formed from these reactions include disiloxane derivatives with modified functional groups, such as amines, alcohols, and oxides. These products have diverse applications in various fields .
科学的研究の応用
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- has numerous applications in scientific research:
作用機序
The mechanism of action of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable linkages. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isocyanate groups, making it less reactive in certain applications.
1,1,3,3-Tetrafluoro-1,3-dimethyl-disiloxane: This compound has fluorine atoms instead of isocyanate groups, leading to different chemical properties and applications.
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is unique due to its multiple isocyanate groups, which provide high reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of advanced materials and in scientific research .
特性
CAS番号 |
220289-00-9 |
|---|---|
分子式 |
C6H6N4O5Si2 |
分子量 |
270.31 g/mol |
IUPAC名 |
[diisocyanato(methyl)silyl]oxy-diisocyanato-methylsilane |
InChI |
InChI=1S/C6H6N4O5Si2/c1-16(7-3-11,8-4-12)15-17(2,9-5-13)10-6-14/h1-2H3 |
InChIキー |
OZTHBAQGMOUPIX-UHFFFAOYSA-N |
正規SMILES |
C[Si](N=C=O)(N=C=O)O[Si](C)(N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


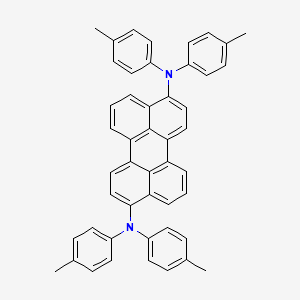
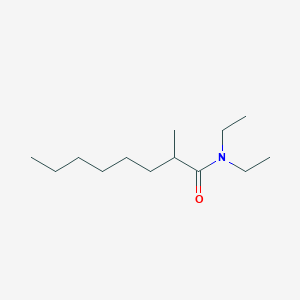
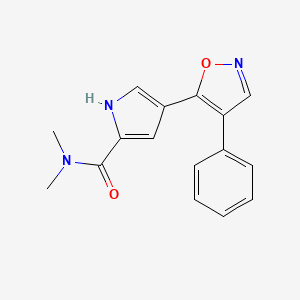
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
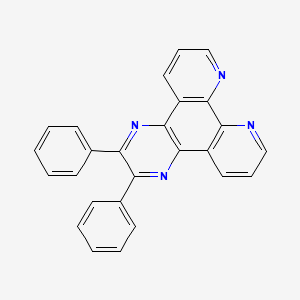
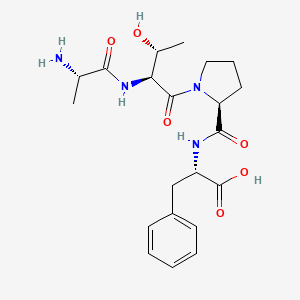
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
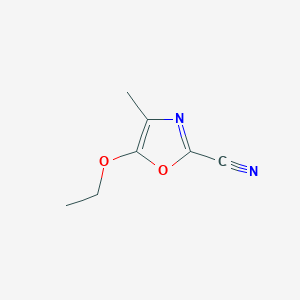
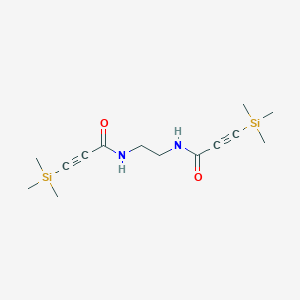
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
